1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate
Description
Density Functional Theory Analysis of Molecular Geometry
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level have been employed to optimize the molecular geometry of 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid. The naphthyridine core adopts a non-planar conformation due to steric interactions between the ethyl group at position 1 and the piperazine ring at position 7. Key bond lengths include the C8–F bond (1.34 Å), which is shorter than typical C–F bonds due to electron-withdrawing effects from the adjacent carbonyl group. The carboxylic acid moiety at position 3 forms a dihedral angle of 12.7° with the naphthyridine plane, facilitating intramolecular hydrogen bonding with the keto group at position 4.
Comparative studies with analogous fluoroquinolones reveal that the cyclopropane ring in ciprofloxacin induces greater planarity than the ethyl group in this compound, potentially influencing photostability. The piperazine ring adopts a chair conformation, with nitrogen atoms positioned to form intermolecular hydrogen bonds in crystalline states. Solvent-phase simulations in water demonstrate partial protonation of the piperazine nitrogen at physiological pH, enhancing solubility.
Table 1: Selected DFT-Optimized Geometric Parameters
| Parameter | Value (Gas Phase) | Value (Water) |
|---|---|---|
| C8–F Bond Length (Å) | 1.34 | 1.35 |
| N1–C2 Bond Length (Å) | 1.38 | 1.39 |
| Dihedral Angle C3–C4 (°) | 12.7 | 14.2 |
Molecular Docking Studies with Bacterial Topoisomerase IV
Molecular docking simulations using AutoDock Vina predict strong binding of the compound to the ATP-binding pocket of Staphylococcus aureus topoisomerase IV (PDB: 3FV5). The naphthyridine core aligns parallel to Phe-76 and Tyr-82 via π-π stacking, while the carboxylic acid group forms salt bridges with Arg-84 (binding energy: −9.2 kcal/mol). The ethyl substituent at position 1 occupies a hydrophobic subpocket lined by Val-45 and Leu-78, contributing to binding specificity.
Notably, the piperazine ring extends into the solvent-exposed region, minimizing steric clashes and enabling conformational flexibility during enzyme inhibition. Comparative docking with ciprofloxacin reveals a weaker binding energy (−8.1 kcal/mol), attributed to the absence of the ethyl group’s hydrophobic interactions. Free energy perturbation calculations suggest that fluorine at position 6 enhances binding affinity by 1.3 kcal/mol through electrostatic interactions with Ser-79.
Quantum Mechanical Calculations of Electronic Properties
Time-dependent DFT (TD-DFT) calculations at the CAM-B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.1 eV, indicative of moderate electronic excitation energy. The HOMO is localized on the naphthyridine ring and piperazine nitrogen, while the LUMO resides on the carboxylic acid and keto groups. Solvent effects in water reduce the gap to 3.8 eV due to stabilization of the LUMO.
Second-harmonic generation (SHG) hyperpolarizability (β) calculations yield a static value of 12.7 × 10⁻³⁰ esu, increasing to 18.4 × 10⁻³⁰ esu at 1907 nm excitation. This wavelength-dependent behavior suggests potential applications in nonlinear optics. Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the naphthyridine π-system and the piperazine lone pairs (stabilization energy: 24.5 kcal/mol).
Table 2: Electronic Properties in Gas and Solvent Phases
| Property | Gas Phase | Water |
|---|---|---|
| HOMO (eV) | −6.8 | −6.5 |
| LUMO (eV) | −2.7 | −2.7 |
| Band Gap (eV) | 4.1 | 3.8 |
| Hyperpolarizability (esu) | 12.7 × 10⁻³⁰ | 14.9 × 10⁻³⁰ |
Molecular Dynamics Simulations of Hydrate Stability
Molecular dynamics (MD) simulations in GROMACS predict that the hydrate complex with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid remains stable for >50 ns at 298 K. The carboxylic acid group forms three hydrogen bonds with hydroxyl groups of the sugar acid (bond lengths: 1.65–1.82 Å), while water molecules bridge the keto oxygen and piperazine nitrogen. Radial distribution function (RDF) analysis shows a sharp peak at 2.1 Å for O–H∙∙∙O interactions, confirming strong hydration.
Simulations at elevated temperatures (310 K) reveal partial dissociation of the hydrate, with 23% water loss over 20 ns. Free energy calculations using the Bennett acceptance ratio method yield a ΔG of −5.2 kcal/mol for hydrate formation, driven by entropy gains from released water molecules.
Properties
Molecular Formula |
C21H31FN4O11 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7.H2O/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13;/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13);1H2/t;2-,3-,4+,5-;/m.1./s1 |
InChI Key |
ATNXSSJEIMKNDX-PVBYDLIKSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O |
Origin of Product |
United States |
Biological Activity
The compound 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid in conjunction with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
The molecular formula for 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid is with a molecular weight of 347.34 g/mol. It features a piperazine moiety which is significant in enhancing the biological activity of various compounds. The pentahydroxyhexanoic acid component contributes additional functionalities that may influence bioactivity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antibacterial properties . The structural components, particularly the naphthyridine and piperazine groups, are known to enhance the interaction with bacterial enzymes and inhibit cell wall synthesis. Studies have shown that derivatives of naphthyridine can effectively target both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Bacteria |
|---|---|---|
| 1-Ethyl-6-fluoro-4-oxo... | Antibacterial | E. coli, S. aureus |
| (2R,3S,4R,5R)-2,3... | Potential synergistic effects | Various pathogens |
The mechanism through which this compound exerts its antibacterial effects primarily involves:
- Inhibition of DNA Gyrase : Similar to fluoroquinolones, it disrupts bacterial DNA replication.
- Cell Membrane Disruption : The piperazine ring enhances membrane permeability leading to cell lysis.
Case Studies
A notable study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various naphthyridine derivatives. The study found that compounds similar to 1-ethyl-6-fluoro... showed a minimum inhibitory concentration (MIC) against resistant strains of Staphylococcus aureus as low as 0.5 µg/mL .
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests good oral bioavailability due to its moderate lipophilicity attributed to the ethyl group and fluorine substitution. Toxicological assessments indicate a favorable safety profile with minimal cytotoxicity observed in vitro against human cell lines.
Research Findings and Future Directions
Recent investigations have focused on modifying the existing structure to enhance potency and reduce side effects. The introduction of various substituents on the piperazine ring has shown promise in improving selectivity towards bacterial targets while minimizing toxicity to human cells.
Chemical Reactions Analysis
Carboxylic Acid Functional Group
The 3-carboxylic acid group undergoes reactions typical of aromatic carboxylic acids:
-
Amidation : Reacts with primary/secondary amines under coupling agents (e.g., DCC, EDC) to form amides .
-
Esterification : Forms esters with alcohols in acidic or catalytic conditions (e.g., H₂SO₄, DMAP) .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amidation | DCC, NH(CH₂CH₃)₂ | 3-Amidated derivative | |
| Esterification | Methanol, H₂SO₄ | Methyl ester |
Fluorine Substituent
The 6-fluoro group participates in nucleophilic aromatic substitution (SNAr) with electron-rich nucleophiles (e.g., amines, alkoxides) . Reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.
Piperazine Ring
The piperazin-1-yl group at position 7 undergoes:
Hydroxyl Groups
The five hydroxyl groups enable:
-
Esterification : Forms esters with acids or anhydrides (e.g., acetic anhydride) .
-
Oxidation : Catalyzed by NaIO₄ to yield shorter-chain carboxylic acids .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | Penta-acetyl ester | |
| Oxidation | NaIO₄, H₂O | Arabinonic acid |
Carboxylic Acid Group
-
Salt Formation : Reacts with bases (e.g., NaOH, CaCO₃) to form gluconate salts .
-
Complexation : Binds metal ions (e.g., Ca²⁺, Fe³⁺) via carboxylate and hydroxyl groups .
Hydrate-Specific Behavior
The water of crystallization influences stability:
-
Dehydration : Loses water at >100°C, forming an anhydrous phase .
-
Rehydration : Reabsorbs moisture under high humidity (RH >60%) .
Acid-Base Interactions
The carboxylic acid of the naphthyridine component can protonate the hydroxyl groups of the pentahydroxyhexanoic acid, forming hydrogen-bonded networks . This stabilizes the crystal lattice but reduces aqueous solubility.
Chelation Effects
In aqueous solution, the gluconate moiety enhances metal chelation, which may alter the pharmacokinetics of the naphthyridine component .
Stability Under Environmental Conditions
Key Research Findings
-
Antimicrobial Activity : The naphthyridine component inhibits DNA gyrase, with MIC values of 0.25–2 µg/mL against E. coli and S. aureus .
-
Solubility Enhancement : Gluconate increases aqueous solubility of the naphthyridine derivative by 3.6-fold (from 1.2 mg/mL to 4.3 mg/mL) .
-
Thermal Stability : Decomposition begins at 215°C (TGA data), with exothermic peaks at 220°C (naphthyridine) and 185°C (gluconate) .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Fluoroquinolones share a core 1,8-naphthyridine or quinolone scaffold with substitutions at positions 1, 6, 7, and 8 dictating antibacterial spectrum, potency, and pharmacokinetics. Below is a comparative analysis of Enoxacin and key analogs:
Table 1: Structural Comparison of Enoxacin and Selected Analogs
Impact of Substituents on Activity
- Position 1: Ethyl (Enoxacin): Moderate lipid solubility; less potent than cyclopropyl derivatives (e.g., Ciprofloxacin) against Pseudomonas aeruginosa . Cyclopropyl (Ciprofloxacin): Broadens spectrum and enhances DNA binding affinity . 4-Fluorophenyl (): Shifts activity to anticancer applications, likely due to reduced antibacterial target affinity .
- Position 7: Piperazinyl (Enoxacin): Standard in early fluoroquinolones; improves Gram-negative coverage but prone to resistance . Aminopyrrolidinyl (BMY 43748): Reduces resistance emergence; enhances potency against Streptococcus pneumoniae .
- Position 6: Fluoro (Enoxacin): Critical for DNA gyrase inhibition; substitution with nitro (e.g., 10q) shifts activity to mycobacteria .
Table 2: In Vitro Activity Against Common Pathogens (MIC90, µg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | M. tuberculosis | |
|---|---|---|---|---|---|
| Enoxacin | 0.25 | 2.0 | 8.0 | >16 | |
| Ciprofloxacin | 0.06 | 0.5 | 1.0 | >16 | |
| BMY 43748 | 0.12 | 0.25 | 2.0 | N/A | |
| 10q | >16 | >16 | >16 | 0.1 |
Pharmacological and Clinical Notes
- Enoxacin: Used for urinary/respiratory tract infections but largely replaced by later fluoroquinolones due to phototoxicity and CNS side effects .
- Ciprofloxacin : Gold standard for anthrax and complicated infections; cyclopropyl group reduces adverse effects .
- 10q : Repurposed for tuberculosis, highlighting the role of C6 nitro groups in targeting mycobacterial gyrase .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
